chemical structure and physical properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane
chemical structure and physical properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane
An In-Depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane and its Isomers for Researchers and Drug Development Professionals
Disclaimer: Direct and extensive experimental data for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the closely related and well-documented primary isomer, 1-Iodo-1H,1H,2H,2H-perfluorodecane, as a valuable surrogate. The principles, properties, and reactions discussed are foundational to understanding the chemistry of iodo-perfluoroalkanes and can be extrapolated to the 2-iodo isomer with consideration for the differing steric and electronic environment of the iodine atom.
Introduction
Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention in materials science, organic synthesis, and pharmaceutical development due to their unique properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity. Within this class of compounds, iodo-perfluoroalkanes serve as critical building blocks for the introduction of perfluoroalkyl chains into organic molecules. This guide focuses on the , with a detailed examination of its more prevalent isomer, 1-Iodo-1H,1H,2H,2H-perfluorodecane, to provide a robust understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Isomerism
The molecular formula for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is C₁₀H₆F₁₅I. The structure consists of a ten-carbon chain with a perfluorinated section and a short hydrocarbon spacer, with an iodine atom attached to the second carbon.
The position of the iodine atom significantly influences the molecule's reactivity. In the case of the more widely studied isomer, 1-Iodo-1H,1H,2H,2H-perfluorodecane, the iodine is a primary iodide. In the topic compound, it is a secondary iodide. This structural difference is crucial in nucleophilic substitution and radical reactions.
Key Structural Features:
-
Perfluoroalkyl Chain (C₇F₁₅): This segment imparts high electronegativity, thermal stability, and unique solubility characteristics.
-
Hydrocarbon Spacer (-CH₂-CH(I)-): This portion of the molecule provides a site for chemical modification.
-
Iodine Atom: A versatile functional group that can be displaced or participate in a variety of coupling and radical reactions.
Physical and Chemical Properties
The physical properties of these compounds are dominated by the long perfluoroalkyl chain. The data presented below is for the well-documented 1-Iodo-1H,1H,2H,2H-perfluorodecane, which is expected to have similar, but not identical, properties to the 2-iodo isomer.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄F₁₇I (for 1-iodo isomer) | [1][2] |
| Molecular Weight | 574.02 g/mol | [2] |
| Appearance | Solid, may be a tan solid | [3][4] |
| Melting Point | 54-58 °C | [1][3] |
| Boiling Point | Not readily available, likely high due to molecular weight | |
| Density | ~1.88 g/mL (likely for the liquid state) | [4] |
| Solubility | Insoluble in water | [3][5] |
| Synonyms (for 1-iodo) | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane, 8:2 Fluorotelomer iodide | [1][2] |
Synthesis and Reactivity
The synthesis of iodo-perfluoroalkanes often involves the addition of ethylene to a perfluoroalkyl iodide, followed by further functionalization.
General Synthesis of 1-Iodo-1H,1H,2H,2H-perfluorodecane
A common method involves the radical addition of perfluorooctyl iodide to ethylene.[3]
Experimental Protocol:
-
Perfluorooctyl iodide, a radical initiator (like AIBN), and a solvent (such as acetonitrile) are charged into a high-pressure reactor.
-
The reactor is pressurized with ethylene gas.
-
The reaction mixture is heated to initiate the radical chain reaction.
-
After the reaction is complete, the product is purified by distillation or recrystallization.
Reactivity and Synthetic Applications
Iodo-perfluoroalkanes are valuable intermediates in organic synthesis. The carbon-iodine bond can be cleaved to form a perfluoroalkyl radical or can undergo nucleophilic substitution.
-
Radical Reactions: The C-I bond is relatively weak and can be homolytically cleaved under thermal or photochemical conditions to generate a perfluoroalkyl radical. This radical can then participate in various addition reactions.
-
Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles. For instance, 1-Iodo-1H,1H,2H,2H-perfluorodecane can be converted to 1H,1H,2H,2H-Perfluorodecanethiol.[6]
-
Oxidative Chemistry: The iodine atom can be oxidized to a higher valence state, creating hypervalent iodine reagents. These reagents are powerful and selective oxidizing agents.[7][8][9] For example, perfluoroalkyl iodides can be oxidized with Oxone in trifluoroacetic acid to produce [bis(trifluoroacetoxy)iodo]perfluoroalkanes.[9] These can be further converted to more stable [hydroxy(tosyloxy)iodo]perfluoroalkanes.[7][9]
Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be taken when handling iodo-perfluoroalkanes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.[10]
-
Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10]
Conclusion
While specific data on 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is not abundant, a thorough understanding of its primary isomer, 1-Iodo-1H,1H,2H,2H-perfluorodecane, provides a strong foundation for its potential properties and reactivity. The unique combination of a perfluoroalkyl chain and a reactive iodine functional group makes these compounds valuable tools for introducing fluorinated moieties in drug discovery and materials science. Researchers should consider the steric hindrance and electronic effects of the secondary iodide in the 2-iodo isomer when designing synthetic routes and predicting reaction outcomes.
References
- NextSDS. (n.d.). 2-IODO-1H,1H,2H,3H,3H-PERFLUORODECAN-1-OL - Chemical Substance Information.
- Zagulyaeva, A. A., Yusubov, M. S., & Zhdankin, V. V. (2010). A General and Convenient Preparation of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes and [Bis(trifluoroacetoxy)iodo]arenes by Oxidation of Organic Iodides Using Oxone and Trifluoroacetic Acid. The Journal of Organic Chemistry, 75(6), 2119–2122.
- MilliporeSigma. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane 96.
- Santa Cruz Biotechnology. (n.d.). 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.
- Huateng Pharma. (n.d.). 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
- AccuStandard. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane.
- PubChem. (n.d.). Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-.
- ChemicalBook. (2026, January 13). 1-Iodo-1H,1H,2H,2H-perfluorodecane.
- PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane.
- Sigma-Aldrich. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane.
- Cambridge Isotope Laboratories. (n.d.). 1H,1H,2H,2H-PERFLUORODECANE SULFONIC ACID(8:2 FTS) SODIUM SALT(UNLABELED)(97% CP) 50UG/ML IN METHANOL.
- Alfa Chemistry. (n.d.). CAS 2043-53-0 1-Iodo-1H,1H,2H,2H-perfluorodecane.
- Zhdankin, V. V. (2009). Chemistry of Polyvalent Iodine. Current Organic Synthesis, 6(4), 347–379.
- Organic Chemistry Portal. (n.d.). A General and Convenient Preparation of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes and [Bis(trifluoroacetoxy)iodo]arenes by Oxidation of Organic Iodides Using Oxone and Trifluoroacetic Acid.
- NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol.
- HaloPolymer. (n.d.). 1H,1H,2H,2H- PERFLUOROOCTYL IODIDE.
- ChemicalBook. (2026, January 19). 1H,1H,2H,2H-Perfluorodecanethiol.
Sources
- 1. 1-碘-1H,1H,2H,2H-全氟癸烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. halopolymer.com [halopolymer.com]
- 6. 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Convenient Preparation of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes and [Bis(trifluoroacetoxy)iodo]arenes by Oxidation of Organic Iodides Using Oxone and Trifluoroacetic Acid [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
